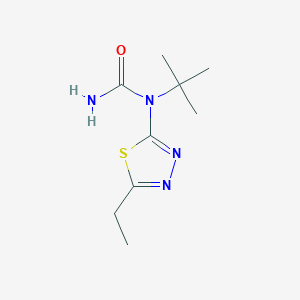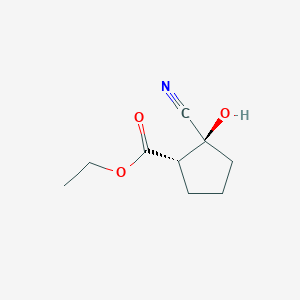
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide is an organophosphorus compound that contains both amino and phosphine oxide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide typically involves the reaction of a phosphine precursor with appropriate amine reagents. One common method involves the reaction of chlorodiphenylphosphine with (1-phenylethyl)methylamine and phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding phosphine using reducing agents such as phenylsilane.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Phenylsilane or other silane-based reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Substituted phosphine oxides with new functional groups.
Applications De Recherche Scientifique
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features.
Phenylsilane: A reducing agent used in similar chemical reactions.
1-Phenyl-2-(phenylamino)ethanone: A compound with similar functional groups and applications.
Uniqueness
(1-Phenylethyl)(methylamino)(phenylamino)phosphine oxide is unique due to its combination of amino and phosphine oxide functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
675622-46-5 |
|---|---|
Formule moléculaire |
C15H19N2OP |
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
N-[methylamino(1-phenylethyl)phosphoryl]aniline |
InChI |
InChI=1S/C15H19N2OP/c1-13(14-9-5-3-6-10-14)19(18,16-2)17-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,16,17,18) |
Clé InChI |
XJUKPIQHNJDXRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)P(=O)(NC)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)



![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)


![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
